molecular formula C12H14N4O3 B1662806 3-Deazaneplanocin CAS No. 102052-95-9

3-Deazaneplanocin

Cat. No.: B1662806
CAS No.: 102052-95-9
M. Wt: 262.26 g/mol
InChI Key: OMKHWTRUYNAGFG-IEBDPFPHSA-N
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Description

3-Deazaneplanocin A is a compound known for its role as a global histone methylation inhibitor. It selectively inhibits the trimethylation of lysine 27 on histone H3 and lysine 20 on histone H4. This compound has garnered significant attention for its potential in reactivating silenced genes in cancer cells, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

The primary targets of 3-Deazaneplanocin A are S-adenosylhomocysteine hydrolase (SAHH) and histone methyltransferase EZH2 . SAHH is an enzyme involved in the metabolism of methionine, while EZH2 is a histone methyltransferase that trimethylates lysine 27 on histone H3 (H3K27me3), a marker for gene silencing .

Mode of Action

This compound A acts as both a SAHH synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . By inhibiting SAHH, it disrupts the metabolism of methionine. On the other hand, by inhibiting EZH2, it prevents the trimethylation of H3K27, thereby disrupting gene silencing .

Biochemical Pathways

The inhibition of SAHH and EZH2 by this compound A affects several biochemical pathways. It leads to the global inhibition of histone methyltransferases (HMTs) , including EZH2 . This action results in the reactivation of tumor suppressor genes (TSGs) and the inhibition of growth of malignant cells .

Pharmacokinetics

The pharmacokinetics of this compound A has been studied in mice. After a single intravenous dose, the plasma concentration versus time data for this compound A was best approximated by a two-compartment open model with first-order elimination. The elimination half-life was 12.8 minutes, and the area-under curve (AUC) was 3.38 μg.min.ml^-1 .

Result of Action

This compound A induces robust apoptosis in cancer cell lines, including acute myeloid leukemia (AML) cells . It also targets CD34+ CD38- leukemia stem cell (LSC)–enriched subpopulations . Furthermore, it has been shown to suppress cisplatin-induced tubular epithelial cell apoptosis and acute kidney injury via an E-cadherin-dependent mechanism .

Action Environment

The action of this compound A can be influenced by environmental factors. Moreover, the presence of labeled conversion products in the blood confirms that this drug is metabolized in vivo .

Biochemical Analysis

Biochemical Properties

3-Deazaneplanocin A inhibits S-adenosylhomocysteine hydrolase (SAHH) and histone methyltransferase (HMT) . It disrupts polycomb-repressive complex 2 (PRC2), leading to apoptosis in cancer cells, including acute myeloid leukemia (AML) .

Cellular Effects

This compound A induces robust apoptosis in AML cell lines, primary cells, and targets CD34 + CD38 − leukemia stem cell (LSC)–enriched subpopulations . It also reduces cell survival and increases apoptosis in chondrosarcomas .

Molecular Mechanism

This compound A disrupts PRC2, either by DZNep treatment or EZH2 knockdown, reactivates TXNIP, inhibits thioredoxin activity, and increases reactive oxygen species (ROS), leading to apoptosis . It also enhances AP-2γ expression by stabilizing TFAP2C mRNA, promoting CYP19A1 upregulation .

Temporal Effects in Laboratory Settings

In vitro and in vivo experiments have shown that an optimized this compound A/cisplatin combination reduces chondrosarcoma viability and induces apoptosis more effectively than each of the drugs alone .

Dosage Effects in Animal Models

Preclinical studies in animal models with cancer indicated that the specific EZH2 inhibitors required a longer duration of treatment than this compound A to exhibit significant antineoplastic activity .

Metabolic Pathways

This compound A is commonly used to reduce lysine methylation. It inhibits S-adenosylhomocysteine hydrolase (AHCY), preventing the conversion of S-adenosylhomocysteine (SAH) into L-homocysteine .

Transport and Distribution

The pharmacokinetics of this compound A was investigated in female BALB/c mice. Animals were given a single intravenous dose of this compound A, and blood and selected tissues were collected at various intervals thereafter for up to 72 h .

Subcellular Localization

Controlled subcellular localization of AHCY is believed to facilitate local transmethylation reactions, by removing excess of SAH. Accordingly, AHCY is recruited to chromatin during replication and active transcription, correlating with increasing demands for DNA, RNA, and histone methylation .

Preparation Methods

3-Deazaneplanocin A can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentenone with adenine derivatives under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including cyclization and reduction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Deazaneplanocin A undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Deazaneplanocin A has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Deazaneplanocin A is unique in its ability to selectively inhibit specific histone methylation marks. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their specific targets and pathways, highlighting the uniqueness of this compound A.

Properties

IUPAC Name

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKHWTRUYNAGFG-IEBDPFPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144562
Record name 3-Deazaneplanocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102052-95-9
Record name 3-Deazaneplanocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102052-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deazaneplanocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazaneplanocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102052-95-9
Source European Chemicals Agency (ECHA)
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Record name 3-DEAZANEPLANOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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